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Application Notes
Introduction to CHAPS Detergent

CHAPS, or 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic
detergent widely employed in biochemical and proteomic research.[1] Its unique properties
make it particularly valuable for the solubilization of membrane proteins and the preservation of
protein-protein interactions, which are critical for studies involving Western blotting and co-
immunoprecipitation.[2][3] CHAPS combines the characteristics of both sulfobetaine-type
detergents and bile salts, rendering it a versatile tool in the laboratory.[4]

Chemical Properties and Mechanism of Action

CHAPS is an amphipathic molecule with a rigid steroidal hydrophobic group and a polar,
zwitterionic head group.[1][5] This structure allows it to effectively disrupt lipid bilayers and
solubilize membrane proteins by forming mixed micelles with lipids and proteins. Unlike harsh
ionic detergents such as SDS, CHAPS is non-denaturing, meaning it can extract proteins from
membranes while generally preserving their native conformation and biological activity.[6][7] Its
zwitterionic nature, with a net charge of zero over a wide pH range, minimizes interference with
the protein's native charge, which is crucial for techniques like isoelectric focusing.

The mechanism of solubilization involves the partitioning of CHAPS monomers into the cell
membrane. As the detergent concentration increases, the lipid bilayer becomes saturated,
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leading to the formation of protein-lipid-detergent mixed micelles, effectively extracting the
protein from its native membrane environment.

Key Applications in Western Blotting

e Solubilization of Membrane Proteins: CHAPS is highly effective at solubilizing membrane
proteins, which are notoriously difficult to extract with milder non-ionic detergents.[1]

e Preservation of Protein Complexes: Its non-denaturing nature is ideal for co-
immunoprecipitation (Co-IP) studies where the goal is to isolate and identify interacting
proteins via Western blotting.[2][8]

o Compatibility with Downstream Assays: Lysates prepared with CHAPS are generally
compatible with various protein quantification assays, including Bradford, Lowry, and BCA
assays.[2]

Comparative Analysis of Lysis Buffers

The choice of lysis buffer is critical for successful protein extraction and subsequent Western
blot analysis. The table below provides a comparison of CHAPS with other commonly used
detergents.
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Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells using

CHAPS Lysis Buffer

This protocol describes the preparation of whole-cell lysates from cultured mammalian cells for

Western blot analysis.

Materials:

4°C.

Protease Inhibitor Cocktail (100X)

Phosphatase Inhibitor Cocktail (100X)

Phosphate-Buffered Saline (PBS), ice-cold

CHAPS Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NacCl, 1% (w/v) CHAPS. Store at
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o Cell scraper
¢ Microcentrifuge
Procedure:
o Cell Preparation:
o For adherent cells, wash the cell monolayer twice with ice-cold PBS.

o For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and
wash the pellet twice with ice-cold PBS.

e Lysis:

o Add fresh protease and phosphatase inhibitors to the required volume of CHAPS Lysis
Buffer immediately before use.

o Add 1 mL of ice-cold CHAPS Lysis Buffer per 10"7 cells.

o For adherent cells, add the buffer directly to the plate, scrape the cells, and transfer the
lysate to a pre-chilled microcentrifuge tube.

o For suspension cells, resuspend the cell pellet in the lysis buffer.
 Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

 Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell
debris.

e Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to a new pre-
chilled tube. This fraction contains the soluble proteins.

» Protein Quantification: Determine the protein concentration of the lysate using a compatible
protein assay (e.g., BCA or Bradford).

e Sample Preparation for SDS-PAGE:
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o Mix the desired amount of protein lysate with Laemmli sample buffer (e.g., 4X or 6X).
o Heat the samples at 95-100°C for 5 minutes.

o The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.

Protocol 2: Co-Immunoprecipitation (Co-IP) using
CHAPS Buffer followed by Western Blotting

This protocol outlines the procedure for isolating a protein of interest and its binding partners
for detection by Western blot.

Materials:

e CHAPS IP Buffer: 50 mM HEPES (pH 7.5), 150 mM NacCl, 0.5% (w/v) CHAPS, 1 mM EDTA.
Store at 4°C.

* Protease and Phosphatase Inhibitor Cocktails

e Primary antibody for immunoprecipitation (IP-grade)

e Protein A/G magnetic beads or agarose resin

o Wash Buffer: Same as CHAPS |P Buffer

o Elution Buffer: 1X Laemmli sample buffer

e Primary and secondary antibodies for Western blotting
Procedure:

e Lysate Preparation: Prepare cell lysate as described in Protocol 1 using the CHAPS IP
Buffer.

e Pre-clearing the Lysate (Optional but Recommended):

o Add 20-30 pL of Protein A/G beads to 1 mg of protein lysate.
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o Incubate on a rotator for 1 hour at 4°C.

o Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to
a new tube.

Immunoprecipitation:

o Add the recommended amount of primary antibody to the pre-cleared lysate.

o Incubate on a rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

o Add 30-50 uL of pre-washed Protein A/G beads to the lysate-antibody mixture.

o Incubate on a rotator for 1-2 hours at 4°C.

Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,
carefully remove all supernatant.

Elution:

o Resuspend the beads in 30-50 pL of 1X Laemmli sample buffer.

o Heat the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.

o Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready
for Western blot analysis.

o Western Blotting:

o Load the eluted sample, along with a sample of the input lysate, onto an SDS-PAGE gel.

o Perform electrophoresis, transfer to a membrane, and probe with primary and secondary
antibodies to detect the protein of interest and its interacting partners.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations

Immunodetection

9. Membrane 10. Primary. 11. Secondary 12. Signal
Blocking Antibody Incubation Antibody Incubation Detection

6. Denaturation in

Sample Preparation
\\\\\\\\\\\\\\

Vs

Click to download full resolution via product page

Caption: Experimental workflow for Western blotting using a CHAPS-based lysis buffer.
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Caption: Mechanism of membrane protein solubilization by CHAPS detergent.
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Caption: Workflow for co-immunoprecipitation using CHAPS buffer followed by Western blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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